molecular formula C13H12Cl2N6O2 B14783143 7-(3,4-Dichlorobenzyl)-8-hydrazinyl-3-methyl-1H-purine-2,6(3H,7H)-dione

7-(3,4-Dichlorobenzyl)-8-hydrazinyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B14783143
M. Wt: 355.18 g/mol
InChI Key: FIDYADIYPZAKDO-UHFFFAOYSA-N
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Description

7-(3,4-Dichlorobenzyl)-8-hydrazinyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This specific compound is characterized by the presence of a dichlorobenzyl group, a hydrazinyl group, and a methyl group attached to the purine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-Dichlorobenzyl)-8-hydrazinyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Material: The synthesis begins with a suitable purine derivative.

    Substitution Reaction: Introduction of the 3,4-dichlorobenzyl group through a nucleophilic substitution reaction.

    Hydrazinylation: Addition of the hydrazinyl group using hydrazine or its derivatives under controlled conditions.

    Methylation: Introduction of the methyl group using methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(3,4-Dichlorobenzyl)-8-hydrazinyl-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The dichlorobenzyl group can be reduced to a benzyl group.

    Substitution: The chlorine atoms in the dichlorobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

    Oxidation Products: Azo or azoxy derivatives.

    Reduction Products: Benzyl derivatives.

    Substitution Products: Compounds with various substituents replacing the chlorine atoms.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, particularly in the development of new purine derivatives with potential biological activity.

Biology and Medicine

Due to its structural similarity to biologically active purines, it may be investigated for its potential as an enzyme inhibitor or as a lead compound in drug discovery.

Industry

In the industrial sector, it could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-(3,4-Dichlorobenzyl)-8-hydrazinyl-3-methyl-1H-purine-2,6(3H,7H)-dione would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include kinases, polymerases, or other proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    8-Hydrazinylpurine: Lacks the dichlorobenzyl and methyl groups.

    3-Methylpurine: Lacks the dichlorobenzyl and hydrazinyl groups.

    7-Benzyl-8-hydrazinylpurine: Lacks the dichlorobenzyl group.

Uniqueness

The presence of the 3,4-dichlorobenzyl group in 7-(3,4-Dichlorobenzyl)-8-hydrazinyl-3-methyl-1H-purine-2,6(3H,7H)-dione may confer unique properties, such as increased lipophilicity or enhanced binding affinity to certain biological targets, distinguishing it from other purine derivatives.

Properties

Molecular Formula

C13H12Cl2N6O2

Molecular Weight

355.18 g/mol

IUPAC Name

7-[(3,4-dichlorophenyl)methyl]-8-hydrazinyl-3-methylpurine-2,6-dione

InChI

InChI=1S/C13H12Cl2N6O2/c1-20-10-9(11(22)18-13(20)23)21(12(17-10)19-16)5-6-2-3-7(14)8(15)4-6/h2-4H,5,16H2,1H3,(H,17,19)(H,18,22,23)

InChI Key

FIDYADIYPZAKDO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NN)CC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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